molecular formula C24H26ClN3OS B2606683 N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride CAS No. 1216619-44-1

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride

Cat. No. B2606683
CAS RN: 1216619-44-1
M. Wt: 440
InChI Key: KEAZKYQHRNLJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a useful research compound. Its molecular formula is C24H26ClN3OS and its molecular weight is 440. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Diagnosis

A derivative similar in structure to the query compound, utilized in Alzheimer's disease research, showed potential in the localization and load determination of neurofibrillary tangles and beta-amyloid plaques in the brains of living patients. This noninvasive technique, based on a hydrophobic radiofluorinated derivative, facilitated diagnostic assessments and monitoring of disease progression, highlighting its application in neurological research and diagnostics Shoghi-Jadid et al., 2002.

Photoinitiation in Polymer Chemistry

In materials science, naphthalimide derivatives, including those with dimethylaminoethyl groups, have been synthesized and used as one-component free radical photoinitiators under LED irradiation for free radical or cationic photopolymerization. This demonstrates their utility in developing advanced materials and manufacturing processes, such as 3D printing Zhang et al., 2018.

Organometallic Chemistry and Asymmetric Synthesis

In organometallic chemistry, complexes containing ortho-metalated derivatives have been used to promote asymmetric hydrophosphination reactions. These studies showcase the role of such compounds in synthesizing chiral molecules and ligands, critical for catalysis and pharmaceutical synthesis Huang et al., 2010.

Anticancer Research

Ruthenium(II) arene compounds modified with naphthalimide groups have shown reasonable cytotoxicity toward cancer cells. These compounds, which combine coordination chemistry with DNA intercalation, offer insights into designing new anticancer drugs with dual action mechanisms Kilpin et al., 2012.

Corrosion Inhibition

Tetrazole derivatives, including those with dimethylaminoethyl groups, have been studied for their corrosion inhibition properties on X80 steel in acidic medium. Their high inhibition efficiency and adsorption characteristics highlight the application of such compounds in protecting materials from corrosion, an essential aspect of materials engineering Tan et al., 2020.

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4,5-dimethyl-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS.ClH/c1-16-12-13-21-22(17(16)2)25-24(29-21)27(15-14-26(3)4)23(28)20-11-7-9-18-8-5-6-10-19(18)20;/h5-13H,14-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEAZKYQHRNLJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN(C)C)C(=O)C3=CC=CC4=CC=CC=C43)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride

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